7-bromopyrrolo[1,2-a]pyrazine
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Overview
Description
7-bromopyrrolo[1,2-a]pyrazine is a heterocyclic compound that has gained significant attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyrrole ring fused to a pyrazine ring, with a bromine atom attached at the 7th position. The presence of both nitrogen atoms in the fused ring system contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromopyrrolo[1,2-a]pyrazine typically involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate. The enaminones are prepared by reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, and 2-(2-formyl-1H-pyrrol-1-yl)acetophenones with dimethylformamide dimethyl acetal (DMFDMA) .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using solid alumina and room temperature conditions for the cross-coupling of pyrrole rings with acyl(bromo)acetylenes. This is followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
Types of Reactions
7-bromopyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro-7-bromopyrrolo[1,2-a]pyrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The biological activity of 7-bromopyrrolo[1,2-a]pyrazine is primarily attributed to its ability to interact with various molecular targets. For instance, its antifungal activity is mediated by the inhibition of HMG-CoA reductase in Candida species. This interaction disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell death . Additionally, its antitumor activity is thought to involve the inhibition of specific kinases and signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Lacks the bromine atom at the 7th position but shares a similar fused ring structure.
5H-pyrrolo[2,3-b]pyrazine: Contains a different arrangement of nitrogen atoms in the fused ring system and exhibits more kinase inhibitory activity.
Uniqueness
7-bromopyrrolo[1,2-a]pyrazine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile scaffold for the development of new bioactive molecules and materials .
Properties
IUPAC Name |
7-bromopyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-7-4-9-1-2-10(7)5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJPQYZNIHAZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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